Boc-C1-PEG3-C4-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

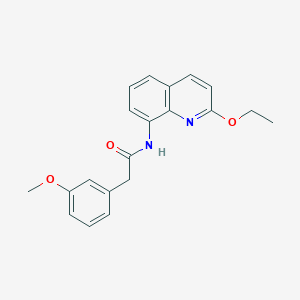

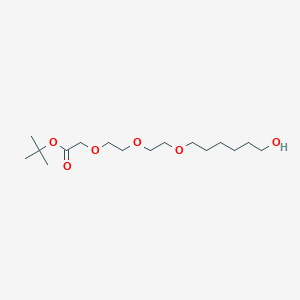

Boc-C1-PEG3-C4-OH is a PROTAC linker, which refers to the Alkyl/ether composition . It can be used in the synthesis of a series of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

Boc-C1-PEG3-C4-OH can be synthesized using Boc chemistry with a combination of mild acid deprotection (trifluoroacetic acid/trimethylsilyl bromide) and Merrifield resin . This method has been applied to the preparation of cyclic peptides and a phosphorylated protein .Molecular Structure Analysis

The molecular formula of Boc-C1-PEG3-C4-OH is C16H32O6 . Its exact mass is 320.22 g/mol and its molecular weight is 320.430 .Chemical Reactions Analysis

Boc-C1-PEG3-C4-OH is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .Physical And Chemical Properties Analysis

Boc-C1-PEG3-C4-OH has a molecular weight of 320.42 g/mol . Its formula is C16H32O6 . It appears as a liquid that is colorless to light yellow .科学研究应用

Drug Delivery

“Boc-C1-PEG3-C4-OH” can be used in drug delivery systems . The carboxylic acid functional group at one end can be used to affix with drugs or other molecules for targeted drug delivery and controlled release . This makes it a promising tool in the biomedical and pharmaceutical fields .

Targeting Specific Cells or Tissues

This compound can also be used to target specific cells or tissues, such as cancer cells or inflamed tissues . The carboxylic acid functional group allows for the attachment of specific ligands that can guide the compound to the desired location .

Imaging and Diagnostics

“Boc-C1-PEG3-C4-OH” can be used in imaging and diagnostics . The carboxylic acid functional group at one end can be used to affix to a contrast agent or biomolecule for specific targeting and imaging .

Synthesis of PROTACs

“Boc-C1-PEG3-C4-OH” can be used in the synthesis of a series of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Cosmetics

Due to its hydrophilic nature and low toxicity, “Boc-C1-PEG3-C4-OH” can also be used in cosmetics . It can help improve the solubility of other ingredients and enhance the overall formulation .

Materials Science

“Boc-C1-PEG3-C4-OH” can be used in materials science . Its unique properties, such as biocompatibility and hydrophilicity, make it suitable for various applications, including the creation of hydrogels, coatings, and biocompatible surfaces .

作用机制

Target of Action

Boc-C1-PEG3-C4-OH is a type of PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are molecules designed to degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of Boc-C1-PEG3-C4-OH, like other PROTACs, involves the selective degradation of target proteins . The molecule binds to the target protein and the E3 ubiquitin ligase simultaneously . This trimeric complex then ubiquitinates the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by Boc-C1-PEG3-C4-OH is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By manipulating this system, Boc-C1-PEG3-C4-OH can selectively degrade target proteins, potentially altering various downstream cellular processes depending on the specific target protein .

Pharmacokinetics

It’s worth noting that the solubility of boc-c1-peg3-c4-oh in dmso is 50 mg/ml , which could potentially influence its bioavailability.

Result of Action

The result of Boc-C1-PEG3-C4-OH’s action is the selective degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific target protein. For instance, if the target protein plays a crucial role in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms .

Action Environment

The action of Boc-C1-PEG3-C4-OH, like other PROTACs, occurs within the intracellular environment . Various factors within this environment could potentially influence the action, efficacy, and stability of Boc-C1-PEG3-C4-OH. These factors could include the presence of the target protein and E3 ubiquitin ligase, the activity of the proteasome, and the overall state of the ubiquitin-proteasome system .

未来方向

属性

IUPAC Name |

tert-butyl 2-[2-[2-(6-hydroxyhexoxy)ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6/c1-16(2,3)22-15(18)14-21-13-12-20-11-10-19-9-7-5-4-6-8-17/h17H,4-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJQECXXHSDFPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCCCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-C1-PEG3-C4-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2511524.png)

![ethyl 6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2511530.png)

![2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2511534.png)

![methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2511537.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2511542.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511545.png)